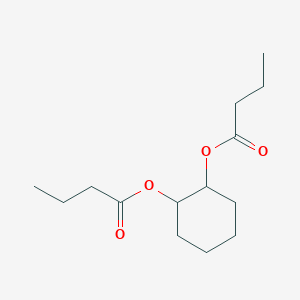
(2-Butanoyloxycyclohexyl) butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butanoyloxycyclohexyl) butanoate is an ester compound characterized by its unique structure, which includes a cyclohexyl ring bonded to butanoate groups. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, like other esters, is formed through the reaction of an acid with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing esters, including (2-Butanoyloxycyclohexyl) butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . Another method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, esters are often produced by heating carboxylic acids with alcohols in the presence of an acid catalyst. This method is scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2-Butanoyloxycyclohexyl) butanoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Produces a new ester and an alcohol.
Scientific Research Applications
(2-Butanoyloxycyclohexyl) butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Butanoyloxycyclohexyl) butanoate involves its hydrolysis to release the active components, which can then interact with specific molecular targets. For example, in biological systems, the compound may be hydrolyzed by esterases to release butanoic acid and cyclohexanol, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Methyl butanoate: An ester with a similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl butanoate: Another ester with an ethyl group, known for its fruity odor and use in flavorings.
Isopropyl butanoate: An ester with an isopropyl group, used in fragrances and as a solvent.
Uniqueness: (2-Butanoyloxycyclohexyl) butanoate is unique due to its cyclohexyl ring, which imparts different physical and chemical properties compared to linear or branched esters. This structural feature can influence its reactivity, solubility, and interaction with biological molecules .
Properties
CAS No. |
6624-92-6 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(2-butanoyloxycyclohexyl) butanoate |
InChI |
InChI=1S/C14H24O4/c1-3-7-13(15)17-11-9-5-6-10-12(11)18-14(16)8-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
IHACZNMQQSFLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CCCCC1OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
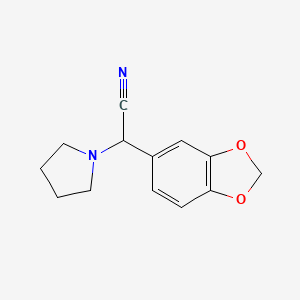
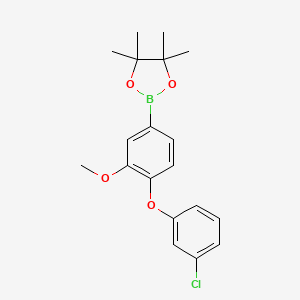


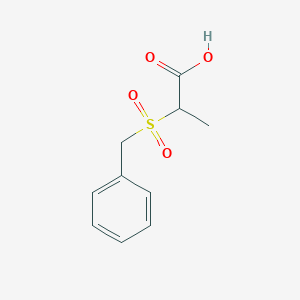
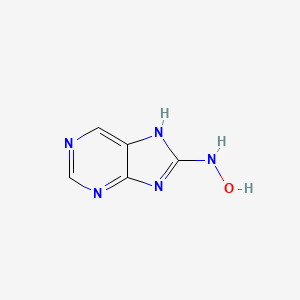

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
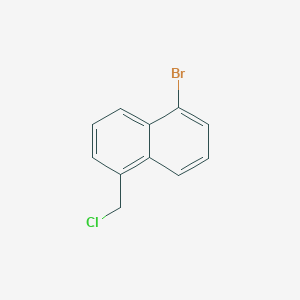
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
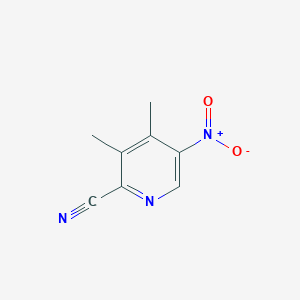
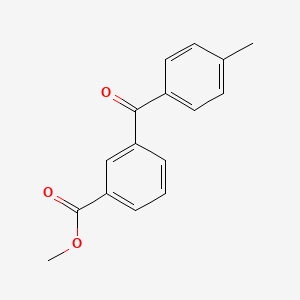
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
